Bienvenue dans la boutique en ligne BenchChem!

Demethylasterriquinone B1

Insulin Receptor Signaling Receptor Tyrosine Kinase Selectivity Diabetes Research

DMAQ-B1 (L-783,281) is the only known insulin receptor activator that combines biased PI3K/Akt signaling with established oral bioavailability and absence of vascular smooth muscle proliferation. Unlike insulin, it displays 16-33x selectivity for IRTK (EC50 3-6 µM) over IGF1R/EGFR, fully avoiding mitogenic cross-talk. Unique GAPDH binding (IC50 15 µM) provides an orthogonal mechanism to enhance insulin sensitivity not replicated by any other IR agonist. Orally active in db/db and STZ diabetic models, it lowers blood glucose without triggering atherosclerotic vascular complications. Essential for metabolic pathway dissection, insulin resistance research, and selective IR functional interrogation.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
CAS No. 78860-34-1
Cat. No. B1662592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylasterriquinone B1
CAS78860-34-1
Synonymsdemethyl-asterriquinone B1
demethylasterriquinone B-1
demethylasterriquinone B1
DMAQB-1
L 783281
L-783,281
L783281
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C
InChIInChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
InChIKeyXMGNJVXBPZAETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Demethylasterriquinone B1: A Cell-Permeable Insulin Receptor Activator for Diabetes Research


Demethylasterriquinone B1 (DMAQ-B1; CAS 78860-34-1), also known as L-783,281 or DAQ B1, is a non-peptidyl fungal metabolite belonging to the class of prenylquinones [1]. It is an unsymmetrical bis-indolylquinone that functions as a selective, cell-permeable insulin receptor (IR) tyrosine kinase activator . Discovered through high-throughput natural product screening, it directly binds to the cytoplasmic tyrosine kinase domain of the insulin receptor β-subunit, initiating downstream signaling cascades [2]. This compound exhibits oral activity and has been shown to lower blood glucose in animal models of Type 2 diabetes without promoting vascular smooth muscle cell proliferation, a common side effect of chronic insulin administration [3].

Why Demethylasterriquinone B1 Cannot Be Substituted with Other Insulin Receptor Activators


Generic substitution among insulin receptor activators fails due to significant differences in receptor selectivity, downstream signaling bias, and off-target effects. While insulin and many small-molecule IR activators non-selectively stimulate both the metabolic (PI3K/Akt) and proliferative (MAPK/ERK) pathways, Demethylasterriquinone B1 exhibits a distinct signaling bias [1]. Its unique selectivity profile, with an ~16-33 fold higher potency for IRTK over IGF1R and EGFR, contrasts sharply with insulin's equipotent activation of these receptors . Furthermore, Demethylasterriquinone B1's additional binding to GAPDH, a target not engaged by insulin, introduces a novel mechanism for potentiating PI3K signaling that is absent in other in-class compounds [2]. These combined features create a specific pharmacological fingerprint that cannot be replicated by simple analogs or alternative IR agonists.

Quantitative Differentiation of Demethylasterriquinone B1 from Comparators: Evidence-Based Selection Guide


Superior Selectivity for Insulin Receptor over Related RTKs: A 16-33 Fold Window

Demethylasterriquinone B1 (DAQ B1) exhibits a marked selectivity for the insulin receptor tyrosine kinase (IRTK) compared to the structurally related receptors IGF1R and EGFR. In CHO•IR cells, the EC50 for IRTK activation is 3-6 μM, whereas activation of IGF1R and EGFR requires a significantly higher concentration of 100 μM . This translates to a selectivity window of approximately 16- to 33-fold. In contrast, insulin itself does not display this level of discrimination, activating both IR and IGF1R with similar potencies . This quantitative difference is critical for experiments where confounding signals from IGF1R or EGFR must be minimized.

Insulin Receptor Signaling Receptor Tyrosine Kinase Selectivity Diabetes Research

Biased Agonism: Selective Activation of Akt Pathway Without ERK Stimulation

Unlike insulin, which activates both the metabolic (PI3K/Akt) and proliferative (MAPK/ERK) arms of the insulin signaling cascade equally, Demethylasterriquinone B1 functions as a biased agonist. A direct comparative study using CHO.IR cells demonstrated that DAQ B1 (10 μM) increased Akt phosphorylation to a level comparable to that of insulin (100 nM), but it failed to induce any detectable phosphorylation of ERK1/2, whereas insulin induced robust ERK activation [1]. This signaling bias is functionally significant: DAQ B1 induces glucose uptake in adipocytes and skeletal muscle cells but, crucially, does not enhance the proliferation of human vascular smooth muscle cells (VSMCs), a known adverse effect of insulin [2].

PI3K/Akt Pathway MAPK/ERK Pathway Signal Transduction Bias Vascular Biology

Unique Secondary Target Engagement: Direct Binding and Inhibition of GAPDH

Through phage display cloning using a biotinylated DAQ B1 probe, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was identified as a novel cellular binding partner, distinct from the insulin receptor [1]. Subsequent biochemical assays confirmed that Demethylasterriquinone B1 binds directly to human GAPDH and inhibits its dehydrogenase activity with an IC50 of 15 μM . This interaction is hypothesized to disrupt a lipid phosphatase activity of GAPDH, thereby potentiating insulin signaling specifically through the PI3K/Akt pathway [2]. Insulin does not bind to or inhibit GAPDH. This off-target activity represents a unique mechanism of action not shared by insulin or other known IR activators, contributing to the compound's biased signaling profile.

GAPDH Phosphatase Inhibition PI3K Signaling Potentiation Target Identification

In Vivo Efficacy in Diabetic Mouse Models Without Vascular Proliferation

Demethylasterriquinone B1 demonstrates significant in vivo efficacy in lowering blood glucose in animal models of diabetes. In db/db mice, a model of Type 2 diabetes, oral administration of DAQ B1 resulted in a significant reduction in blood glucose levels [1]. Crucially, this glucose-lowering effect was not accompanied by the enhanced vascular smooth muscle cell (VSMC) proliferation that is observed with chronic insulin treatment [2]. This functional selectivity in a whole-animal context validates the biased signaling observed in vitro and highlights a key differentiator from insulin therapy.

Type 2 Diabetes Oral Glucose-Lowering db/db Mouse Vascular Safety

Validated Research and Industrial Application Scenarios for Demethylasterriquinone B1


Dissecting Metabolic vs. Proliferative Arms of Insulin Signaling

Researchers studying insulin resistance or diabetes complications can utilize Demethylasterriquinone B1 to selectively activate the PI3K/Akt metabolic pathway without concomitant MAPK/ERK activation, thereby isolating the glucose-lowering effects from the pro-atherosclerotic vascular proliferation signals. This application is directly supported by the quantitative evidence of biased agonism (selective Akt activation without ERK phosphorylation) and the absence of vascular smooth muscle cell proliferation in vitro [1][2].

Investigating GAPDH-Dependent Modulation of Insulin Signaling

Given the confirmed binding and inhibition of GAPDH (IC50 = 15 μM) by Demethylasterriquinone B1, this compound serves as a unique chemical probe for exploring the role of GAPDH in modulating PI3K/Akt signaling and insulin sensitivity. Studies aiming to understand the cross-talk between glycolytic enzymes and receptor tyrosine kinase signaling will find DAQ B1 to be a valuable tool, distinct from insulin and other IR activators that do not engage GAPDH [3].

Validating Insulin Receptor Selectivity in Cells Co-Expressing IGF1R and EGFR

In cellular models where multiple receptor tyrosine kinases are expressed, Demethylasterriquinone B1's superior selectivity for IRTK (EC50 3-6 μM) over IGF1R and EGFR (EC50 100 μM) allows for precise interrogation of insulin receptor-specific functions without confounding activation of closely related receptors. This is particularly valuable in cancer biology or developmental studies where IGF1R and EGFR signaling play prominent roles .

Oral Dosing Studies in Diabetic Rodent Models

For in vivo pharmacology studies requiring oral administration of an insulin-mimetic agent, Demethylasterriquinone B1 offers a validated option. Its established oral bioavailability and efficacy in lowering blood glucose in db/db and streptozotocin-induced diabetic mouse models, without promoting vascular complications, makes it a preferred compound for proof-of-concept studies exploring novel anti-diabetic therapies [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethylasterriquinone B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.